5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a complex organic compound that belongs to the class of cyclopropyl derivatives of quinoline. It is characterized by a unique bicyclic structure that incorporates a cyclopropane ring fused to a quinoline moiety. This compound is of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
The compound is cataloged under several identifiers, including the CAS number 2417969-70-9. Its molecular formula is CHN, with a molar mass of approximately 170.21 g/mol . The structural representation can be derived from its chemical formula, highlighting the presence of nitrogen atoms and the methoxy group.
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their pharmacological effects and are often derived from plant sources or synthesized in laboratories. This compound falls within the broader category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon.
The synthesis of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and composition of the synthesized compound.
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require specific catalysts and solvents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes due to its structural similarity to known bioactive compounds.
Research indicates that compounds with similar structures have shown potential as inhibitors in various biological pathways, suggesting that this compound could exhibit similar pharmacological properties.
The physical properties of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline include:
Chemical properties include:
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline holds potential applications in:
Domino sequences enable efficient construction of the tetrahydroquinoline core prior to cyclopropane fusion. Reduction-oxidation-cyclization cascades employ catalytic hydrogenation (Pd/C, 5–20 wt%) of nitroarylketones 14, generating cyclic imines 15 that undergo stereoselective reduction to tetrahydroquinolines 16 (93–98% yield). The ester group at C4 dictates cis-diastereoselectivity (C2 alkyl/C4 ester) through steric guidance of hydride addition [2]. Angular tricyclic systems 21 form under higher H₂ pressure (5 atm, 64–66% yield), while linear analogues 23 exhibit trans-fusion (78–91% yield) due to bridgehead ester directing effects. These intermediates serve as precursors for subsequent cyclopropanation via intramolecular nucleophilic displacement or carbene transfer [2] [6].
Table 1: Domino Strategies for Tetrahydroquinoline Intermediates
Substrate | Conditions | Product | Yield | Stereoselectivity |
---|---|---|---|---|
Nitroketone 14 | 5% Pd/C, H₂ | Tetrahydroquinoline 16 | 93–98% | cis-C2/C4 esters |
Ketoester 17 | >20 wt% Pd/C, H₂ | Tricyclic 19 | 60–65% | All-cis |
Diester 22 | 5% Pd/C, H₂ | Linear 23 | 78–91% | trans-Fused |
Brønsted/Lewis acids (AlCl₃, TFA) trigger cycloisomerization of alkenyl-substituted quinolines, facilitating cyclopropane ring closure through intramolecular nucleophilic attack. Ortho-allyl tetrahydroquinolines undergo stereospecific cyclization via Wagner-Meerwein shifts, forming the strained cyclopropa[c]quinoline system without racemization [1]. For substrates like 28, catalyst choice dictates outcome: 5% Pd/C at 1 atm yields dihydroquinoline 29, while elevated pressures drive cyclopropanation. Acid-mediated rearrangements of spirocyclic intermediates enable access to sterically congested 1a,7b-fused systems [2].
Palladium(0) complexes enable two key steps: (1) Cyclopropanation via Michael Initiated Ring Closure (MIRC) using α-halo enolates (Type II), where nucleophilic addition to quinoline acceptors precedes intramolecular alkylation; (2) Stereodivergent hydrogenation of exocyclic alkenes. For cyclopropa[c]quinoline precursors, Pd/diphosphine catalysts (e.g., BINAP) hydrogenate E/Z-alkene mixtures enantioconvergently (>90% ee) when bearing coordinating groups (amide, ester) [1] [4]. Non-coordinating substrates exhibit enantiodivergence, with E/Z isomers giving opposite enantiomers [6].
Nickel(0) catalysts (Ni(cod)₂/dtbbpy) couple cyclopropane-containing diazoketones 2 with vinylquinolines via carbene transfer, forming fused scaffolds 3 (60–80% yield). Engineered myoglobin mutants (e.g., Mb(H64G,V68A)) serve as biocatalysts for asymmetric cyclopropanation, achieving >99% ee and de with α-aryl diazoketones [1] [3]. Iridium-NHC complexes hydrogenate intermediary alkenes stereoselectively: (E)-2-(4-methoxyphenyl)-2-butene gives (R)-product (99% ee), while (Z)-isomer yields (S)-enantiomer (92% ee) using phosphinite-oxazoline ligand L4 [6].
Table 2: Metal-Catalyzed Cyclopropanation/Hydrogenation Performance
Catalyst System | Reaction | Substrate | ee/de | Key Selectivity Factor |
---|---|---|---|---|
Pd/BINAP | Hydrogenation | E/Z-alkene mixtures | >90% ee | Enantioconvergent for coordinating groups |
Mb(H64G,V68A) | Cyclopropanation | Vinylquinoline + 2 | >99% ee/de | Protein pocket chirality |
Ir/L4 | Hydrogenation | (E)-2-(4-MeOC₆H₄)-2-butene | 99% ee | Enantiodivergent outcome |
Ir/L4 | Hydrogenation | (Z)-2-(4-MeOC₆H₄)-2-butene | 92% ee | Opposite enantiomer vs. E-isomer |
Friedländer annulation integrates cyclopropane units during quinoline ring formation. 5-Methoxy-1-aminonaphthalenes react with cyclopropane-containing diketones (e.g., 1-allyl-3-cyclopropyl-1,3-diketones) under acid catalysis (HCl, PPA), yielding 1,2,3,4-tetrahydrocyclopropa[c]quinolines with C3-amide or ester groups [7]. Microwave acceleration (250°C, diphenyl ether solvent) enhances efficiency (53–95% yield) versus thermal methods. Subsequent dirhodium-catalyzed C–H functionalization installs aryl/alkyl groups at the cyclopropane ring without fragmentation – a key advantage for diversifying the 3D scaffold [6] [7].
Wittig olefination of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbaldehydes generates exocyclic alkenes, which undergo acid-mediated (TfOH) intramolecular Friedel-Crafts alkylation. This forms the cyclopropane ring via spirocyclic intermediates, with 5-methoxy groups enhancing nucleophilicity at C8 for ring closure [2] [4]. For 1-allyl derivatives, allyl bromide/K₂CO₃/NaI in DMF achieves N-alkylation (93% yield), followed by saponification (97% yield) to enable peptide coupling (TBTU) with anilines for C3-carboxamide diversification [3].
Evans oxazolidinones and Seebach oxazolines serve as chiral controllers in MIRC reactions. Grafting auxiliaries onto tetrahydroquinoline precursors dictates trans/cis-cyclopropane stereochemistry through steric bias during nucleophilic ring closure. For example, α-halo enolates (from Type II MIRC) add to unsaturated quinoline-lactams, with the auxiliary directing face-selective alkylation (dr >20:1). Subsequent reductive auxiliary removal yields enantioenriched 5-methoxy-cyclopropa[c]quinolines [1] [4]. Sulfoxide chirality similarly controls fused-ring stereocenters, though requires stoichiometric use [4].
Final hydrogenation of cyclopropaquinoline alkenes exhibits stereochemical plasticity:
Table 3: Stereocontrol Strategies for Cyclopropa[c]quinolines
Strategy | Key Agent | Stereochemical Outcome | Limitations/Advantages |
---|---|---|---|
Evans oxazolidinone | Tetrahydroquinoline-auxiliary conjugate | dr >20:1 via face shielding | Stoichiometric; high predictability |
Ir-PHOX catalysis | Ligand L4 | Enantiodivergent (E vs. Z isomers) | Requires geometrically pure alkenes |
Rh-DuPhos catalysis | Chiral diphosphine | Enantioconvergent (E/Z mixtures) | Tolerant of substrate mixtures |
Myoglobin mutant | Mb(H64G,V68A) | >99% ee/de | Narrow pH optimum (pH 9.0) |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.: 733811-11-5